molecular formula C9H4BrNO4 B11848831 3-Bromo-6-(hydroxy(oxido)amino)-2H-chromen-2-one CAS No. 5415-73-6

3-Bromo-6-(hydroxy(oxido)amino)-2H-chromen-2-one

Cat. No.: B11848831
CAS No.: 5415-73-6
M. Wt: 270.04 g/mol
InChI Key: CMASVHRZKKMZCX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-6-nitro-2H-chromen-2-one typically involves the bromination and nitration of a chromen-2-one precursor. One common method includes the bromination of 6-nitro-2H-chromen-2-one using bromine in the presence of a suitable solvent like acetic acid . The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 3-position.

Industrial Production Methods

Industrial production of 3-bromo-6-nitro-2H-chromen-2-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-bromo-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of 3-amino-6-nitro-2H-chromen-2-one or 3-thio-6-nitro-2H-chromen-2-one.

    Reduction: Formation of 3-bromo-6-amino-2H-chromen-2-one.

    Oxidation: Formation of 3-bromo-6-nitro-2H-chromen-2,3-dione.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-6-nitro-2H-chromen-2-one is unique due to the presence of both bromine and nitro substituents, which confer distinct chemical reactivity and biological activities.

Properties

CAS No.

5415-73-6

Molecular Formula

C9H4BrNO4

Molecular Weight

270.04 g/mol

IUPAC Name

3-bromo-6-nitrochromen-2-one

InChI

InChI=1S/C9H4BrNO4/c10-7-4-5-3-6(11(13)14)1-2-8(5)15-9(7)12/h1-4H

InChI Key

CMASVHRZKKMZCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)O2)Br

Origin of Product

United States

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